molecular formula C11H14BrNO B1529715 3-(4-bromophenyl)-N,N-dimethylpropanamide CAS No. 868066-64-2

3-(4-bromophenyl)-N,N-dimethylpropanamide

Cat. No. B1529715
CAS RN: 868066-64-2
M. Wt: 256.14 g/mol
InChI Key: XFNZXGQVUWTWOQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-N,N-dimethylpropanamide, also known as 4-bromo-N,N-dimethylbenzamide or 4-bromo-N,N-dimethylbenzamide, is a bromine-containing amide derivative of benzamide. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a building block for organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Pharmacological Research

This compound has been explored for its potential pharmacological applications due to its structural similarity to pyrazoline derivatives. Pyrazolines are known for their wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties . The presence of the 4-bromophenyl group could potentially enhance these activities, making it a candidate for drug development studies.

Neurotoxicity Studies

The compound’s effect on acetylcholinesterase (AchE) activity is of interest in neurotoxicity studies. AchE is crucial for the hydrolysis of acetylcholine in the nervous system, and its inhibition can lead to behavioral changes and body movement impairment. Research on similar compounds has investigated their neurotoxic potential, which could be relevant for “3-(4-bromophenyl)-N,N-dimethylpropanamide” as well .

Oxidative Stress Analysis

In the context of oxidative stress, this compound could be used to study the overexpression of reactive oxygen species (ROS) and their link to disease development. The measurement of malondialdehyde (MDA) levels, a biomarker for oxidative injury, is one such application where the compound could be relevant, especially in assessing the impact of oxidative stress on cellular components .

Aquatic Toxicology

Given the research on related pyrazoline derivatives on aquatic organisms, “3-(4-bromophenyl)-N,N-dimethylpropanamide” could be used in aquatic toxicology. Studies could focus on its effects on the survival, behavior, and physiology of aquatic species, such as rainbow trout alevins, to understand the environmental impact of such compounds .

properties

IUPAC Name

3-(4-bromophenyl)-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZXGQVUWTWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromophenyl)propionic acid (1.0 g, 4.37 mmol) in dichloromethane (30 ml) was treated in one portion with solid 1,1′-carbonyldiimidazole (707 mg, 4.36 mmol). This mixture was allowed to stir at room temperature for 15 minutes. Dimethylamine hydrochloride (360 mg, 4.42 mmol) was then added followed by diisopropylethylamine (0.76 ml, 4.4 mmol) and the stirring continued for 1 hour at room temperature. The reaction mixture was partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer was dried over sodium sulphate and evaporated under reduced pressure to give the title compound as a colourless oil (972 mg, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
707 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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